Dibenzyl chlorophosphonate Dibenzyl chlorophosphonate
Brand Name: Vulcanchem
CAS No.: 538-37-4
VCID: VC20771429
InChI: InChI=1S/C14H14ClO3P/c15-19(16,17-11-13-7-3-1-4-8-13)18-12-14-9-5-2-6-10-14/h1-10H,11-12H2
SMILES: C1=CC=C(C=C1)COP(=O)(OCC2=CC=CC=C2)Cl
Molecular Formula: C14H14ClO3P
Molecular Weight: 296.68 g/mol

Dibenzyl chlorophosphonate

CAS No.: 538-37-4

Cat. No.: VC20771429

Molecular Formula: C14H14ClO3P

Molecular Weight: 296.68 g/mol

* For research use only. Not for human or veterinary use.

Dibenzyl chlorophosphonate - 538-37-4

Specification

CAS No. 538-37-4
Molecular Formula C14H14ClO3P
Molecular Weight 296.68 g/mol
IUPAC Name [chloro(phenylmethoxy)phosphoryl]oxymethylbenzene
Standard InChI InChI=1S/C14H14ClO3P/c15-19(16,17-11-13-7-3-1-4-8-13)18-12-14-9-5-2-6-10-14/h1-10H,11-12H2
Standard InChI Key YADJFRGSGWGMNH-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COP(=O)(OCC2=CC=CC=C2)Cl
Canonical SMILES C1=CC=C(C=C1)COP(=O)(OCC2=CC=CC=C2)Cl

Introduction

Chemical Identity and Physical Properties

Dibenzyl chlorophosphonate, also known as dibenzylphosphoryl chloride, is an organophosphorus compound with the molecular formula C₁₄H₁₄ClO₃P and a molecular weight of 296.69 g/mol . The compound is identified by CAS Registry Number 538-37-4 and is recognized by several synonyms including dibenzyl phosphorochloridate, benzyl phosphorochloridate, and DBPCl .

Physical Characteristics

Dibenzyl chlorophosphonate exists as an undistillable thick oil at room temperature . It possesses a high boiling point of approximately 428.2±34.0°C (predicted value) . The compound has a density of 1.283 g/cm³, appearing as a colorless to yellow solution when in its pure form . Key physical properties are summarized in Table 1.

Table 1: Physical Properties of Dibenzyl Chlorophosphonate

PropertyValue
Physical StateUndistillable thick oil
Boiling Point428.2±34.0°C (Predicted)
Density1.283 g/cm³
AppearanceColorless to yellow solution
SolubilitySoluble in benzene, sparingly soluble in chloroform
NMR DataδP +4.7, +3.5 ppm

Synthesis and Preparation Methods

Several methods have been developed for the synthesis of dibenzyl chlorophosphonate, each with its advantages depending on the specific requirements and available starting materials.

Oxidative Halogenation Method

One common approach involves the oxidative halogenation of dibenzyl phosphite using chlorine (Cl₂) or N-chlorosuccinimide . This method provides good yields and is widely employed in laboratory settings.

Reaction with Phosphorus Pentachloride

Another effective synthetic route involves the reaction of dibenzyl hydrogen phosphate with phosphorus pentachloride (PCl₅) . This method is particularly useful for preparing p-substituted benzyl derivatives such as p-nitrobenzyl and p-chlorobenzyl phosphorochloridates, which are more stable than the parent compound but retain similar reactivity .

Sulphuryl Chloride Method

A more controlled preparation involves the reaction of dibenzyl phosphite with sulphuryl chloride in carbon tetrachloride under a nitrogen atmosphere. This method maintains the reaction temperature at 17-19°C through external cooling and yields approximately 92% of dibenzyl chlorophosphonate . The reaction equation can be represented as:

(C₆H₅CH₂O)₂P(O)H + SO₂Cl₂ → (C₆H₅CH₂O)₂P(O)Cl + SO₂ + HCl

Applications in Organic Synthesis

Dibenzyl chlorophosphonate has found extensive applications in organic synthesis, particularly in the preparation of phosphate-containing biomolecules.

Phosphorylation of Alcohols and Amines

One of the primary applications of dibenzyl chlorophosphonate is the phosphorylation of alcohols and amines under mild conditions at low temperatures . The phosphorylation of amines proceeds almost quantitatively, while reactions with alcohols in the presence of pyridine give variable yields, often around 50% . The reaction with alcohols can be represented as:

(C₆H₅CH₂O)₂P(O)Cl + ROH + Base → (C₆H₅CH₂O)₂P(O)OR + Base·HCl

Nucleotide and Phosphate Synthesis

Dibenzyl chlorophosphonate has been extensively used in studies on nucleotides and other physiologically active phosphates and polyphosphates . Its ability to phosphorylate under mild conditions at low temperature makes it particularly valuable for sensitive substrates. The protecting benzyl groups can be selectively removed by either hydrogenolysis or hydrolysis, providing flexibility in synthetic strategies .

Phosphorylation of Nucleosides and Amino Acids

The compound is specifically employed for the phosphorylation of nucleosides and amino acids, crucial steps in the synthesis of biologically important molecules including DNA, RNA components, and phosphopeptides . These applications have made dibenzyl chlorophosphonate an essential reagent in biochemical research and pharmaceutical development.

Reactivity and Chemical Behavior

The chemical behavior of dibenzyl chlorophosphonate is characterized by its reactivity as a phosphorylating agent and the subsequent transformations of its products.

Reactions with Alcohols

In the presence of tertiary bases like pyridine, dibenzyl chlorophosphonate reacts with alcohols to form dibenzyl alkyl phosphates . The yield of this reaction is influenced by several factors, including reaction speed and temperature. Low-temperature reactions with n-butanol in the presence of pyridine, for example, have been documented to produce good yields when the temperature is maintained below 10°C .

Reactions with Amines

Dibenzyl chlorophosphonate reacts readily with amines to form dibenzyl aminophosphonates in nearly quantitative yields . For instance, the reaction with aniline produces dibenzyl anilinophosphonate with a yield of approximately 92%, forming a product with a melting point of 91-92°C .

Deprotection Strategies

A significant advantage of dibenzyl chlorophosphonate in synthetic applications is the ability to selectively remove the benzyl protecting groups through different mechanisms:

  • Hydrogenolysis: Benzyl groups can be removed by catalytic hydrogenation, typically using palladium catalysts. This process proceeds more readily than hydrogenolysis of benzhydryl esters .

  • Hydrolysis: Partial debenzylation can also be achieved through hydrolysis under appropriate conditions, offering an alternative deprotection strategy .

ManufacturerProduct DescriptionPackagingPrice (USD)
TRCDibenzylphosphorylChloride, [95%], in benzene-~10% w/v50 ml$235
AK ScientificDibenzylchlorophosphonate50 g$725
AK ScientificDibenzylchlorophosphonate100 g$1265
American Custom Chemicals CorporationDIBENZYLPHOSPHORYL CHLORIDE 95.00%10 g$2234.40
American Custom Chemicals CorporationDIBENZYLPHOSPHORYL CHLORIDE 95.00%50 ml$2420

Related Compounds

Dibenzyl chlorophosphonate belongs to a family of phosphorylating agents with similar structures and reactivities.

Structural Analogues

Related compounds include:

  • Diphenyl chlorophosphate (DPPC, CAS: 2524-64-3): A structural analogue where the benzyl groups are replaced by phenyl groups. This compound has similar phosphorylating properties but different reactivity patterns .

  • p-Substituted benzyl derivatives: Compounds such as p-nitrobenzyl and p-chlorobenzyl phosphorochloridates, which are more stable than dibenzyl chlorophosphonate but exhibit similar reactivity .

  • Dibenzyl phosphate (CAS: 1623-08-1): A related compound used in various applications including promoting monoselective ortho-C-H alkylation of N-quinolyl benzamides and as a reactant for the synthesis of stereospecific 1,2-trans glycosyl phosphates .

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